N-(3,4-dichlorophenyl)-2-fluorobenzamide
CAS No.: 313952-50-0
Cat. No.: VC21409120
Molecular Formula: C13H8Cl2FNO
Molecular Weight: 284.11g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313952-50-0 |
|---|---|
| Molecular Formula | C13H8Cl2FNO |
| Molecular Weight | 284.11g/mol |
| IUPAC Name | N-(3,4-dichlorophenyl)-2-fluorobenzamide |
| Standard InChI | InChI=1S/C13H8Cl2FNO/c14-10-6-5-8(7-11(10)15)17-13(18)9-3-1-2-4-12(9)16/h1-7H,(H,17,18) |
| Standard InChI Key | ZALBFUKNKIBJLW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)F |
Introduction
N-(3,4-dichlorophenyl)-2-fluorobenzamide is a halogenated aromatic compound that has garnered significant attention in both medicinal chemistry and materials science. This compound features a dichlorophenyl group and a fluorobenzamide moiety, contributing to its unique chemical properties and potential applications. It is classified as an aromatic amide due to the presence of an amide functional group attached to an aromatic ring .
Synthesis and Chemical Transformations
The synthesis of N-(3,4-dichlorophenyl)-2-fluorobenzamide typically involves the condensation of 3,4-dichloroaniline with 2-fluorobenzoyl chloride. This reaction ensures the formation of the desired product with specific functional groups that enhance its chemical reactivity and biological activity.
| Synthesis Steps | Description |
|---|---|
| 1. Preparation of Reactants | 3,4-Dichloroaniline and 2-fluorobenzoyl chloride are prepared. |
| 2. Condensation Reaction | The two reactants undergo a condensation reaction to form N-(3,4-dichlorophenyl)-2-fluorobenzamide. |
Biological Activity and Applications
N-(3,4-dichlorophenyl)-2-fluorobenzamide is hypothesized to interact with specific biological targets, potentially inhibiting enzyme activity or altering metabolic pathways. This interaction may lead to changes in cellular function and contribute to its biological effects.
| Potential Applications | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent due to its interaction with biological targets. |
| Materials Science | Unique chemical properties make it suitable for various materials applications. |
Research Findings and Future Directions
Research on N-(3,4-dichlorophenyl)-2-fluorobenzamide highlights its significance in both academic research and practical applications. Further studies are needed to fully explore its biological activity and potential therapeutic uses .
| Research Focus | Description |
|---|---|
| Biological Activity | Investigating its interaction with enzymes or receptors. |
| Therapeutic Potential | Exploring its use as a therapeutic agent in various medical fields. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume